Lanabecestat

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDNQONLGXOZRG-BOPKNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

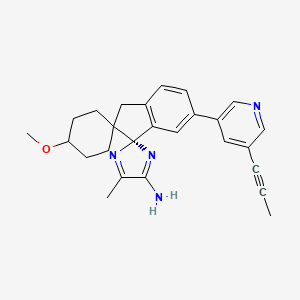

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383982-64-6 |

Source

|

| Record name | Lanabecestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanabecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANABECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanabecestat (AZD3293): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Lanabecestat (AZD3293), a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Developed for the treatment of Alzheimer's disease, Lanabecestat targets a critical step in the amyloidogenic pathway, aiming to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain.[1][2][3][4] Although clinical trials were ultimately discontinued due to a lack of efficacy in slowing cognitive decline, the study of Lanabecestat has provided valuable insights into the complexities of Alzheimer's disease pathology and the challenges of targeting the amyloid cascade.[1]

Core Mechanism: Inhibition of BACE1

Lanabecestat functions as a direct inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][4] By binding to the active site of BACE1, Lanabecestat prevents the cleavage of APP at the β-secretase site. This action effectively reduces the generation of the C-terminal fragment of APP (C99), which is the immediate substrate for γ-secretase.[1] Consequently, the production of both Aβ40 and Aβ42 peptides is significantly decreased.[2][3][4]

Signaling Pathway of Amyloid-β Production and BACE1 Inhibition

The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for Lanabecestat.

Quantitative Data

The potency and effects of Lanabecestat have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Lanabecestat

| Parameter | Value | Species/System | Notes |

| BACE1 Ki | 0.4 nM | Human | Inhibitory constant. |

| BACE1 IC50 | 0.6 nM | Human | In vitro 50% inhibitory concentration.[5] |

| BACE2 Binding | 0.9 nM | Human | In vitro radioligand binding assay.[6] |

| Cellular IC50 (Aβ40) | 80 pM | SH-SY5Y cells (over-expressing AβPP) | Potency in a cellular model.[2] |

| Cellular IC50 (Aβ40) | 610 pM | Primary mouse neurons | Potency in a primary cell culture model.[2] |

| Cellular IC50 (Aβ40) | 310 pM | Primary guinea pig neurons | Potency in a primary cell culture model.[2] |

| P-glycoprotein (P-gp) IC50 | 10 µmol/L | In vitro | Indicates potential for P-gp inhibition.[7] |

Table 2: Pharmacodynamic Effects of Lanabecestat in Clinical Trials

| Biomarker | Dose | Percent Reduction | Population | Study |

| Plasma Aβ40 & Aβ42 | 5-750 mg (single dose) | >70% | Healthy Subjects | Phase 1 |

| CSF Aβ42 | 15 mg | 63% | Healthy Japanese Subjects | Phase 1[8] |

| CSF Aβ42 | 50 mg | 79% | Healthy Japanese Subjects | Phase 1[8] |

| CSF Aβ40 | 20 mg | 58.0% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |

| CSF Aβ40 | 50 mg | 73.3% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |

| CSF Aβ42 | 20 mg | 51.3% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |

| CSF Aβ42 | 50 mg | 65.5% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |

| Blood Aβ40 & Aβ42 | 20 mg & 50 mg | 70-80% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of Lanabecestat.

BACE1 Enzymatic Inhibition Assay (FRET-based)

A common method to determine the in vitro potency of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

-

General Protocol:

-

Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of Lanabecestat in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.

-

Fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.

-

The concentration of Lanabecestat that inhibits 50% of BACE1 activity (IC50) is calculated from the dose-response curve.

-

Cell-Based Amyloid-β Production Assay

These assays assess the ability of a compound to inhibit Aβ production in a cellular context.

-

Cell Lines: Human neuroblastoma SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP695) or primary cortical neurons from mice or guinea pigs are commonly used.[2]

-

General Protocol:

-

Cells are cultured to a specific confluency in multi-well plates.

-

The culture medium is replaced with fresh medium containing various concentrations of Lanabecestat or a vehicle control.

-

Cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion into the medium.

-

The conditioned medium is collected, and the concentrations of Aβ40 and Aβ42 are quantified.

-

-

Quantification of Aβ Peptides:

-

ELISA (Enzyme-Linked Immunosorbent Assay): A standard method involving capture and detection antibodies specific for Aβ40 or Aβ42.

-

Meso Scale Discovery (MSD): An electrochemiluminescence-based detection method offering high sensitivity and a wide dynamic range.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that does not require wash steps, making it suitable for high-throughput screening.

-

In Vivo Animal Studies

Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of BACE1 inhibitors in a living system.

-

Animal Models: Mice (e.g., C57BL/6), guinea pigs, and dogs have been used to study the effects of Lanabecestat.[2][3] For efficacy studies in the context of Alzheimer's disease, transgenic mouse models that overexpress human APP and develop amyloid plaques are often employed.[9][10]

-

General Protocol:

-

Animals are administered Lanabecestat orally at various doses.

-

At different time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.

-

Lanabecestat concentrations are measured in these matrices to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates are quantified using methods like ELISA or MSD to assess the pharmacodynamic effect of the drug.

-

Mandatory Visualizations

Experimental Workflow for BACE1 Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a BACE1 inhibitor.

Logical Relationship of Lanabecestat's Pharmacological Effects

This diagram outlines the logical progression from target engagement to the intended therapeutic outcome.

References

- 1. alzforum.org [alzforum.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 7. researchgate.net [researchgate.net]

- 8. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Lanabecestat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for Lanabecestat (also known as AZD3293 or LY3314814), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Chemical Structure of Lanabecestat

Lanabecestat is a complex small molecule with the chemical formula C₂₆H₂₈N₄O.[1] Its structure is characterized by a dispiro[cyclohexane-indene-imidazole] core.

-

IUPAC Name: (1,4-trans,1'R)-4-methoxy-5''-methyl-6'-[5-(prop-1-yn-1-yl)pyridin-3-yl]-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine[1][2]

-

SMILES String: CC#Cc1cncc(c1)c2cc3c(cc2)C[C@@]4([C@@]35N=C(C(=N5)C)N)CC--INVALID-LINK--OC[1]

-

Molecular Weight: 412.537 g·mol⁻¹[1]

Chemical Structure Diagram:

Caption: 2D Chemical Structure of Lanabecestat.

Mechanism of Action: BACE1 Inhibition

Lanabecestat is a potent, orally active, and blood-brain barrier-penetrating BACE1 inhibitor.[3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, Lanabecestat reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[4] The mechanism of action is competitive and reversible.[3]

Amyloid Precursor Protein (APP) Processing Pathway:

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Data

The following tables summarize key quantitative data for Lanabecestat.

Table 1: In Vitro Potency and Affinity

| Parameter | Value | Enzyme/Cell Line | Reference |

| Ki | 0.4 nM | BACE1 | [3][5] |

| IC₅₀ | 80 pM | SH-SY5Y cells over-expressing AβPP | [3] |

| 310 pM | Primary guinea pig neurons | [3] | |

| 610 pM | Primary mouse neurons | [3] |

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Human | 7.7% - 9.4% (unbound fraction) | [3] |

| Dog | 9.4% - 10.3% (unbound fraction) | [3] | |

| Guinea Pig | 8.3% - 10.3% (unbound fraction) | [3] | |

| Rat | 4.2% - 5.9% (unbound fraction) | [3] | |

| Mouse | 1.3% - 1.8% (unbound fraction) | [3] | |

| Plasma Half-life (t₁/₂) | Elderly Humans (multiple doses) | 12 - 17 hours | [4] |

| Blood:Plasma Ratio | Human | 0.7 | [3] |

Table 3: Clinical Biomarker Effects (AMARANTH Study)

| Biomarker | Dose | Reduction from Baseline | Reference |

| CSF Aβ42 | 20 mg | ~55% | [6] |

| 50 mg | ~75% | [6] | |

| Blood Aβ40 and Aβ42 | 20 mg and 50 mg | 70% - 80% | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of the presented data.

4.1. BACE1 Inhibition Assay (Representative Protocol)

A common method to determine BACE1 inhibitory activity is a Fluorescence Resonance Energy Transfer (FRET) assay.

Experimental Workflow: BACE1 FRET Assay

Caption: Workflow for a BACE1 Inhibition FRET Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human BACE1 enzyme is diluted to the desired concentration in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

A FRET peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher is prepared in the same buffer.

-

Serial dilutions of Lanabecestat are prepared, typically in DMSO and then further diluted in the assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a microplate format (e.g., 384-well).

-

A small volume of the Lanabecestat dilution or vehicle (for control wells) is added to each well.

-

The BACE1 enzyme solution is then added, and the plate is pre-incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

-

Detection and Analysis:

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

The percentage of inhibition is calculated relative to the control wells.

-

IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal model.

-

4.2. Plasma Protein Binding Assay (Equilibrium Dialysis)

The extent of plasma protein binding is typically determined using an equilibrium dialysis method.[8][9]

Experimental Workflow: Equilibrium Dialysis

Caption: Workflow for an Equilibrium Dialysis Assay.

Methodology:

-

Sample Preparation:

-

Lanabecestat is added to plasma from the species of interest (human, mouse, rat, etc.) at a known concentration.[8]

-

-

Dialysis:

-

A 96-well dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[8]

-

The plasma containing Lanabecestat is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[8]

-

The apparatus is sealed and incubated at 37°C with shaking to facilitate equilibrium.[10]

-

-

Sample Analysis:

-

After equilibrium is reached (determined in preliminary experiments), aliquots are taken from both the plasma and buffer chambers.[9]

-

The concentration of Lanabecestat in both aliquots is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

4.3. Clinical Trial Protocol (AMARANTH Study - Phase 2/3)

The AMARANTH study was a large-scale clinical trial designed to evaluate the efficacy and safety of Lanabecestat in patients with early Alzheimer's disease.[6][11]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, global Phase 2/3 study.[6]

-

Participants: 2,218 patients with early Alzheimer's disease, defined as mild cognitive impairment due to Alzheimer's or mild Alzheimer's dementia.[6][12]

-

Intervention: Patients were randomized to receive either Lanabecestat (20 mg or 50 mg) or a placebo orally once daily for 104 weeks.[11][13]

-

Primary Endpoint: The primary outcome measure was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[11][13]

-

Outcome: The trial was discontinued early for futility as it was determined that it was not likely to meet its primary endpoints.[11]

Conclusion

Lanabecestat is a well-characterized BACE1 inhibitor with a potent in vitro and in vivo profile. While it demonstrated robust target engagement by significantly reducing Aβ levels in the CSF and plasma of clinical trial participants, the AMARANTH and DAYBREAK-ALZ trials were ultimately discontinued due to a lack of clinical efficacy. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of Alzheimer's disease drug development.

References

- 1. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanabecestat | BACE | TargetMol [targetmol.com]

- 6. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzforum.org [alzforum.org]

- 8. enamine.net [enamine.net]

- 9. bioivt.com [bioivt.com]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]

- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]

Lanabecestat's BACE1 Inhibitor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed as a potential disease-modifying therapy for Alzheimer's disease, its mechanism of action centers on the reduction of amyloid-β (Aβ) peptide production, a key pathological hallmark of the disease. A critical aspect of the preclinical and clinical evaluation of any BACE1 inhibitor is its selectivity profile. Off-target inhibition of other structurally related proteases, such as BACE2 and cathepsins, can lead to undesirable side effects. This technical guide provides an in-depth overview of the selectivity profile of Lanabecestat, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

BACE1 and the Amyloid Cascade

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase. BACE1 initiates this process, making it a prime therapeutic target for reducing Aβ production.

Quantitative Selectivity Profile of Lanabecestat

The selectivity of Lanabecestat has been assessed against its primary target, BACE1, its close homolog BACE2, and the off-target aspartyl protease, Cathepsin D. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) obtained from in vitro enzymatic and binding assays.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Fold Selectivity (vs. BACE1 Ki) | Reference |

| Human BACE1 | 0.4 nM | 0.6 nM | 1 | [1][2] |

| Human BACE2 | 0.8 nM | 0.9 nM | 2 | [1][2] |

| Human Cathepsin D | 3797 nM | - | ~9493 | [1] |

Broad Off-Target Screening

To further assess its specificity, Lanabecestat was evaluated in a comprehensive in vitro screening panel of over 350 targets, including a diverse range of receptors, ion channels, transporters, kinases, and other enzymes. In these assays, Lanabecestat was tested at a concentration of 10 µM. The results demonstrated a high degree of selectivity for BACE1, with any significant off-target interactions showing at least a 1,000-fold lower potency compared to its inhibition of BACE1.[1]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BACE1 and BACE2 Inhibition

The affinity of Lanabecestat for human BACE1 (hBACE1) and human BACE2 (hBACE2) was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A peptide substrate containing the BACE1 cleavage site is labeled with a donor (e.g., Europium chelate) and an acceptor (e.g., Qsy7). In the intact substrate, FRET occurs, and the donor's fluorescence is quenched. Upon cleavage by BACE1 or BACE2, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence signal. The degree of inhibition by Lanabecestat is measured by the reduction in the rate of fluorescence increase.

Materials:

-

Recombinant soluble human BACE1 (amino acids 1-460) and BACE2 (amino acids 1-473)

-

TR-FRET peptide substrate: (Europium)-CEVNLDAEFK-(Qsy7)

-

Reaction Buffer: Sodium Acetate (NaOAc), CHAPS, Triton X-100, EDTA, pH 4.5

-

Lanabecestat (AZD3293)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence detection

Procedure:

-

Lanabecestat is serially diluted to various concentrations.

-

The recombinant hBACE1 or hBACE2 enzyme is mixed with the diluted Lanabecestat in the reaction buffer.

-

The enzyme-inhibitor mixture is pre-incubated for 10 minutes at room temperature.

-

The TR-FRET substrate is added to initiate the enzymatic reaction.

-

The reaction progress is monitored by measuring the time-resolved fluorescence of the Europium donor at regular intervals.

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence signal increase.

-

Inhibition curves are generated by plotting the reaction rate against the inhibitor concentration, and Ki values are determined using appropriate kinetic models.

Representative Fluorescence-Based Assay for Cathepsin D Inhibition

While the specific protocol used for determining the Cathepsin D inhibition by Lanabecestat is not publicly detailed, a common and representative method is a fluorescence-based assay using a quenched substrate.

Principle: This assay utilizes a synthetic peptide substrate that is specifically recognized and cleaved by Cathepsin D. The peptide is labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Cathepsin D, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human Cathepsin D

-

Fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)

-

Assay Buffer (typically an acidic buffer, e.g., sodium acetate, pH 3.5-5.0)

-

Lanabecestat

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Lanabecestat is serially diluted to a range of concentrations.

-

Recombinant human Cathepsin D is added to the wells of the microplate containing the assay buffer.

-

The diluted Lanabecestat is added to the wells, and the mixture is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The fluorogenic substrate is added to all wells to start the reaction.

-

The fluorescence intensity is measured kinetically over time or as an endpoint reading after a specific incubation period.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of Lanabecestat to the control (enzyme and substrate without inhibitor).

-

The Ki is determined by fitting the dose-response data to an appropriate inhibition model.

Discussion and Conclusion

The selectivity profile of Lanabecestat reveals it to be a highly potent inhibitor of BACE1. However, it exhibits a near-equipotent inhibition of BACE2. This lack of selectivity between the two BACE isoforms is a notable characteristic of this compound. In contrast, Lanabecestat demonstrates excellent selectivity against the off-target aspartyl protease, Cathepsin D, with an approximately 9500-fold lower potency. Furthermore, broad off-target screening against a large panel of diverse molecular targets did not reveal any other significant interactions at concentrations up to 10 µM, indicating a generally clean off-target profile beyond BACE2.

The non-selective inhibition of BACE2 has been a point of discussion for BACE inhibitors, as BACE2 has several physiological substrates, and its inhibition has been linked to certain side effects observed in clinical trials of some BACE inhibitors. While the clinical trials for Lanabecestat were ultimately discontinued due to a lack of efficacy, a thorough understanding of its selectivity profile remains crucial for the broader field of BACE inhibitor development. This technical guide provides a consolidated resource of the quantitative selectivity data and the experimental methodologies used to characterize Lanabecestat, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.

References

Preclinical Pharmacology of LY3314814 (Lanabecestat): A Technical Guide

Introduction: LY3314814, also known as Lanabecestat or AZD3293, is an orally active and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] Developed through a collaboration between AstraZeneca and Eli Lilly, LY3314814 was investigated as a potential disease-modifying treatment for Alzheimer's disease (AD).[3][4] The therapeutic rationale is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of AD pathology.[5] BACE1 is the rate-limiting enzyme in the production of Aβ.[5][6] By inhibiting BACE1, LY3314814 was designed to reduce the formation of Aβ peptides, thereby preventing the formation of amyloid plaques and slowing disease progression.[4][5]

Preclinical studies in various animal models demonstrated that Lanabecestat potently reduced Aβ concentrations in the brain, cerebrospinal fluid (CSF), and plasma.[1][7] Despite a promising preclinical profile and robust target engagement shown in early clinical trials, the development of Lanabecestat was discontinued in 2018 after Phase III trials were deemed unlikely to meet their primary efficacy endpoints.[2][4] This guide provides a detailed overview of the core preclinical pharmacology of LY3314814, summarizing key data and experimental methodologies.

Mechanism of Action

LY3314814 is a potent inhibitor of BACE1, the beta-secretase enzyme responsible for the initial cleavage of the amyloid precursor protein (APP).[1][8] This cleavage generates the N-terminus of the Aβ peptide and a soluble APPβ fragment (sAPPβ). The remaining C-terminal fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. By blocking the initial BACE1 cleavage step, LY3314814 effectively reduces the production of all downstream products, including sAPPβ, Aβ40, and Aβ42.[8][9] The compound was also found to be a potent inhibitor of BACE2.[3][9]

Data Presentation

In Vitro Potency and Selectivity

LY3314814 demonstrated high potency against BACE1 in both cell-free and cellular assays. It exhibited unique slow off-rate kinetics, which may contribute to a prolonged pharmacodynamic effect.[7][8] The compound showed equipotency against BACE2 but was highly selective over other proteases like cathepsin D and γ-secretase.[9]

| Parameter | Species/System | Value | Reference |

| Ki | Human BACE1 (cell-free) | 0.4 nM | [8][9] |

| Ki | Human BACE2 (cell-free) | 0.8 nM | [9] |

| IC50 (Aβ40 secretion) | Mouse Primary Neurons | 610 pM | [8] |

| IC50 (Aβ40 secretion) | Guinea Pig Primary Neurons | 310 pM | [8] |

| IC50 (Aβ40 secretion) | SH-SY5Y cells (APP-overexpressing) | 80 pM | [8] |

| Selectivity | vs. Cathepsin D | >25,000-fold | [9] |

| Selectivity | vs. γ-Secretase | >41,000-fold | [9] |

| Off-rate t½ | Human BACE1 | ~9 hours | [7] |

In Vivo Pharmacodynamics

Consistent with its potent in vitro activity and ability to penetrate the blood-brain barrier, LY3314814 produced significant, dose- and time-dependent reductions in Aβ peptides in multiple species.[1][8]

| Species | Matrix | Biomarker | Effect | Reference |

| Mouse | Brain, Plasma, CSF | Aβ40, Aβ42, sAPPβ | Significant dose-dependent reduction | [1][8] |

| Guinea Pig | Brain, Plasma, CSF | Aβ40, Aβ42, sAPPβ | Significant dose-dependent reduction | [1][8] |

| Dog | Brain, Plasma, CSF | Aβ40, Aβ42, sAPPβ | Significant dose-dependent reduction | [1][8] |

Pharmacokinetic Properties

Pharmacokinetic studies revealed that LY3314814 is an orally active compound with good bioavailability.[8] In humans, the plasma half-life was sufficient to support once-daily dosing.[10]

| Parameter | Species | Value | Reference |

| Bioavailability (F) | Dog | 80% | [8] |

| Plasma Half-life (t½) | Elderly Humans (multiple doses) | 12 to 17 hours | [10] |

| Primary Clearance Pathway | Human | CYP3A | [7] |

Experimental Protocols

In Vitro Enzyme and Cell-Based Assays

-

BACE1/BACE2 Enzyme Inhibition Assay (Ki Determination): The inhibitory activity of LY3314814 was likely determined using a cell-free enzymatic assay. This typically involves incubating the recombinant human BACE1 or BACE2 enzyme with a specific fluorogenic substrate that mimics the APP cleavage site. The rate of substrate cleavage is measured by an increase in fluorescence. The assay is performed with various concentrations of LY3314814 to determine the concentration that inhibits 50% of the enzyme activity (IC50). The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cellular Aβ Secretion Assay (IC50 Determination): To measure the potency of LY3314814 in a cellular context, various cell models were used.[8]

-

Cell Culture: Mouse or guinea pig primary cortical neurons, or human neuroblastoma SH-SY5Y cells engineered to overexpress human APP, were cultured under standard conditions.

-

Compound Treatment: Cells were treated with a range of concentrations of LY3314814 for a specified period.

-

Aβ Measurement: After treatment, the conditioned media was collected, and the concentrations of secreted Aβ40 and Aβ42 were quantified using specific analytical biochemistry assays, such as electrochemiluminescence (ECL) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values were calculated by plotting the percentage of Aβ reduction against the log concentration of LY3314814.

-

-

Selectivity Profiling: To assess target specificity, LY3314814 was tested in a broad panel of over 350 in vitro radioligand binding and enzyme activity assays, covering a diverse range of receptors, ion channels, transporters, and other enzymes (e.g., Cathepsin D, γ-secretase).[8] Significant off-target activity was only observed at concentrations at least 1,000-fold higher than its BACE1 Ki, indicating high specificity.[8]

In Vivo Animal Studies

Preclinical in vivo studies were conducted in mice, guinea pigs, and dogs to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of LY3314814.[1] Animal models are essential for understanding a drug's behavior in a complex biological system before human trials.[11][12]

-

PK/PD Studies:

-

Dosing: Animals were administered single or multiple oral doses of LY3314814.

-

Sample Collection: At various time points post-dosing, biological samples including blood (for plasma), CSF, and brain tissue were collected.

-

Bioanalysis: Plasma and brain concentrations of LY3314814 were measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine PK parameters (e.g., bioavailability, half-life).

-

Biomarker Analysis: Concentrations of Aβ40, Aβ42, and sAPPβ in the plasma, CSF, and brain homogenates were quantified using immunoassays to assess the pharmacodynamic response.

-

Data Correlation: The relationship between drug exposure (PK) and Aβ reduction (PD) was modeled to predict effective doses for clinical studies.

-

Logical Framework for BACE1 Inhibition

The therapeutic strategy for LY3314814 is based on a direct causal chain: inhibiting the BACE1 enzyme should lead to a measurable reduction in its direct products (Aβ peptides), which is hypothesized to reduce amyloid plaque burden and ultimately slow cognitive decline in Alzheimer's disease. The preclinical data strongly supported the first two steps in this cascade.

Conclusion

The preclinical pharmacology of LY3314814 (Lanabecestat) characterized it as a highly potent, selective, orally bioavailable, and brain-penetrant BACE1 inhibitor.[8][9] It demonstrated robust, dose-dependent reductions of Aβ peptides and sAPPβ in the CNS and periphery across multiple animal species, confirming successful target engagement in vivo.[1] This strong preclinical evidence package supported its advancement into large-scale clinical trials.[3][7] However, the failure of these trials to demonstrate clinical efficacy highlights the complexities of Alzheimer's disease and the challenges in translating preclinical amyloid reduction into tangible cognitive benefits for patients.

References

- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanabecestat - Wikipedia [en.wikipedia.org]

- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Lanabecestat (AZD-3293, LY-3314814) | BACE1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

Lanabecestat and the Amyloid Cascade Hypothesis: A Technical Guide

Introduction

The amyloid cascade hypothesis has been the dominant model for Alzheimer's disease (AD) pathogenesis for several decades.[1] It posits that the initiating event in AD is the abnormal processing of the amyloid precursor protein (APP), leading to the production, aggregation, and deposition of amyloid-beta (Aβ) peptides in the brain.[2][3] This accumulation of Aβ, particularly the Aβ42 species, is believed to trigger a cascade of downstream events, including the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death and cognitive decline.[1][4]

The sequential cleavage of APP is governed by two key enzymes: β-secretase (BACE1) and γ-secretase.[5] BACE1, or beta-site APP-cleaving enzyme 1, performs the initial cleavage of APP, which is the rate-limiting step in the amyloidogenic pathway.[6][7] This action makes BACE1 a prime therapeutic target for reducing Aβ production. Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active, and brain-permeable small molecule inhibitor of BACE1, co-developed by AstraZeneca and Eli Lilly and Company to intervene at this critical upstream point in the amyloid cascade.[8][9] This guide provides a detailed technical overview of lanabecestat, its mechanism of action, and its role in testing the amyloid cascade hypothesis through extensive clinical trials.

The Amyloidogenic Signaling Pathway

The processing of APP can occur via two main pathways. The non-amyloidogenic pathway involves cleavage by α-secretase within the Aβ domain, precluding the formation of Aβ peptides.[1] The amyloidogenic pathway, however, begins with the cleavage of APP by BACE1, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. The C99 fragment is then cleaved by γ-secretase, releasing the Aβ peptide and the amyloid intracellular domain (AICD).[10] Lanabecestat was designed to inhibit BACE1, thereby shifting APP processing away from this amyloidogenic pathway.

Drug Development and Clinical Evaluation Workflow

The development of a BACE1 inhibitor like lanabecestat follows a structured, multi-phase process from initial discovery to large-scale clinical trials. This workflow is designed to rigorously assess the compound's safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its clinical efficacy.

Quantitative Data: Biomarker Response to Lanabecestat

Lanabecestat demonstrated robust target engagement by significantly reducing Aβ concentrations in both plasma and cerebrospinal fluid (CSF).[9] This effect was dose-dependent and observed across multiple clinical trials.

Table 1: Reduction of Plasma Aβ Peptides

| Study Phase | Dose | Aβ1-40 Reduction | Aβ1-42 Reduction | Citation(s) |

| Phase 1 | Single dose (5-750 mg) | >70% | >70% | [11] |

| Phase 2/3 | Not specified | 70% to 80% | 70% to 80% | [10] |

Table 2: Reduction of Cerebrospinal Fluid (CSF) Aβ Peptides

| Study | Dose | Aβ1-40 Reduction | Aβ1-42 Reduction | Citation(s) |

| Phase 1 (Japanese Elderly) | 15 mg (multiple dose) | Not Reported | 63% | [12] |

| Phase 1 (Japanese Elderly) | 50 mg (multiple dose) | Not Reported | 79% | [12] |

| Phase 2/3 (AMARANTH) | 20 mg | 58.0% | 51.3% | [11] |

| Phase 2/3 (AMARANTH) | 50 mg | 73.3% | 65.5% | [11] |

Experimental Protocols

Detailed, proprietary protocols for the clinical assays are not publicly available. However, the principles behind the key methodologies used to evaluate lanabecestat are well-established in the field.

BACE1 Inhibition Assays (Preclinical)

-

Objective: To determine the potency of lanabecestat in inhibiting BACE1 enzymatic activity.

-

Methodology: In vitro radioligand binding and enzyme activity assays are commonly used.[13] A typical enzyme assay involves incubating recombinant human BACE1 with a synthetic peptide substrate that contains the BACE1 cleavage site. This substrate is often labeled with a fluorophore and a quencher. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The assay is run with varying concentrations of lanabecestat to determine the concentration that inhibits 50% of the enzyme's activity (IC50). Lanabecestat was found to have high picomolar potency across multiple in vitro assay formats.[14]

Aβ Quantification in CSF and Plasma

-

Objective: To measure the concentration of Aβ40 and Aβ42 as a pharmacodynamic biomarker of BACE1 inhibition.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.

-

Plate Coating: Microtiter plates are coated with a capture antibody specific to the C-terminus of either Aβ40 or Aβ42.

-

Sample Incubation: CSF or plasma samples are added to the wells. Aβ peptides in the sample bind to the capture antibody.

-

Detection: A second, detection antibody specific to the N-terminus of Aβ is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

-

Quantification: The intensity of the signal, proportional to the amount of Aβ in the sample, is read using a plate reader and compared against a standard curve of known Aβ concentrations.

-

Amyloid Positron Emission Tomography (PET) Imaging

-

Objective: To visualize and quantify the burden of fibrillar amyloid plaques in the brain of study participants.

-

Methodology: Participants in the clinical trials were required to have evidence of brain amyloid pathology, confirmed by PET scan or CSF analysis.[15]

-

Radiotracer Injection: A PET radioligand that binds specifically to fibrillar Aβ plaques (e.g., Florbetapir) is injected intravenously.

-

Uptake Period: The tracer is allowed to distribute and bind to its target in the brain over a specific period.

-

Scanning: The participant's head is placed in a PET scanner, which detects the gamma rays emitted by the decaying radioisotope.

-

Image Reconstruction: Sophisticated computer algorithms reconstruct the spatial distribution of the tracer in the brain, creating a 3D image that highlights areas of amyloid deposition.

-

Quantification: The amount of tracer uptake is often quantified using the Standardized Uptake Value Ratio (SUVR), which compares tracer retention in specific brain regions to a reference region with little to no amyloid deposition (e.g., the cerebellum). Lanabecestat was shown to dose-dependently reduce brain amyloid on florbetapir-PET imaging.[10]

-

Clinical Outcomes and Discontinuation

Despite the clear success in target engagement and Aβ reduction, the major Phase 3 clinical trials for lanabecestat, AMARANTH (for early AD) and DAYBREAK-ALZ (for mild AD dementia), were terminated in 2018.[16] An independent data monitoring committee conducted an interim futility analysis and concluded that the trials were not likely to meet their primary endpoints.[5]

The studies found that lanabecestat, at both 20 mg and 50 mg daily doses, failed to slow cognitive or functional decline compared to placebo as measured by scales such as the ADAS-Cog13.[5] While generally well-tolerated, some treatment-emergent adverse events, including psychiatric events, were numerically greater in the lanabecestat groups.[11] Furthermore, imaging data from the trials indicated that lanabecestat treatment was associated with a greater reduction in brain volume compared to placebo.[10]

Conclusion

Lanabecestat served as a critical tool in evaluating the amyloid cascade hypothesis. The drug definitively proved that potent BACE1 inhibition could substantially lower the production of central and peripheral Aβ peptides, thus achieving its biochemical goal.[10][11] However, the failure of lanabecestat—along with other BACE1 inhibitors—to translate this biomarker effect into a clinical benefit for patients with early or mild AD has raised significant questions about the amyloid cascade hypothesis.[5][6]

The results suggest that either Aβ reduction alone is insufficient to halt neurodegeneration once symptoms have appeared, or that the timing of the intervention is critical, potentially needing to occur years before the onset of cognitive impairment. The lanabecestat trials have provided invaluable data for the Alzheimer's research community, guiding future drug development efforts and refining our understanding of this complex neurodegenerative disease.

References

- 1. Fleshing out the amyloid cascade hypothesis: the molecular biology of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is Lanabecestat used for? [synapse.patsnap.com]

- 9. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alzforum.org [alzforum.org]

- 11. Lanabecestat [openinnovation.astrazeneca.com]

- 12. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lanabecestat [openinnovation.astrazeneca.com]

- 15. An efficacy and safety study of Lanabecestat (LY3314814) in Early Alzheimer's Disease [astrazenecaclinicaltrials.com]

- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]

Lanabecestat: A Technical Guide to a BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BACE1 inhibitor, Lanabecestat. The document details its synonyms, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Synonyms and Identifiers for Lanabecestat

Lanabecestat has been identified by several names and codes throughout its development. These are crucial for comprehensively searching databases and literature.

| Identifier Type | Identifier |

| Primary Name | Lanabecestat |

| Developmental Codes | AZD3293, LY3314814[1] |

| Chemical Name | (1R,1'R,4R)-4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine |

| CAS Number | 1383982-64-6 |

| UNII | X8SPJ492VF |

| DrugBank ID | DB14814 |

Core Mechanism of Action: BACE1 Inhibition

Lanabecestat is a potent, orally bioavailable small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[2] By inhibiting BACE1, Lanabecestat reduces the cleavage of the amyloid precursor protein (APP) into the Aβ fragment, thereby decreasing the production of Aβ peptides.[1]

The BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1, which is the target of Lanabecestat.

References

An In-depth Technical Guide to Lanabecestat's Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (AZD3293/LY314814) is an orally active, potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[3][4][5] By inhibiting BACE1, Lanabecestat was developed to reduce the production of Aβ peptides, thereby potentially slowing the progression of Alzheimer's disease.[3][4] Although the clinical development of Lanabecestat was discontinued due to a lack of efficacy in Phase 3 trials, the biomarker data generated from these studies provide a valuable case study in target engagement for BACE1 inhibitors.[2][6][7]

This technical guide provides a comprehensive overview of the core target engagement biomarkers for Lanabecestat, detailing the quantitative data from clinical trials, the experimental protocols for biomarker measurement, and visual representations of the underlying biological pathways and experimental workflows.

Core Target Engagement Biomarkers

The primary pharmacodynamic biomarkers used to assess the target engagement of Lanabecestat are soluble amyloid precursor protein beta (sAPPβ) and amyloid-beta (Aβ) peptides, specifically Aβ1-40 and Aβ1-42.[8] The inhibition of BACE1 by Lanabecestat is expected to directly reduce the cleavage of amyloid precursor protein (APP) at the β-site, leading to a decrease in the production of sAPPβ and subsequently, Aβ peptides. These biomarkers have been measured in both cerebrospinal fluid (CSF) and plasma.[3][8][9]

Quantitative Data on Biomarker Reduction

Clinical trials of Lanabecestat demonstrated a dose-dependent reduction in the levels of key target engagement biomarkers in both CSF and plasma. The following tables summarize the quantitative findings from these studies.

Table 1: Reduction of Aβ and sAPPβ in Cerebrospinal Fluid (CSF)

| Biomarker | Dose of Lanabecestat | Mean Reduction (%) | Clinical Trial |

| Aβ1-40 | 20 mg | 58.0% | AMARANTH/DAYBREAK-ALZ[1] |

| Aβ1-40 | 50 mg | 73.3% | AMARANTH/DAYBREAK-ALZ[1] |

| Aβ1-42 | 15 mg | 63% | Phase 1 (Japanese Subjects)[9] |

| Aβ1-42 | 20 mg | 51.3% | AMARANTH/DAYBREAK-ALZ[1] |

| Aβ1-42 | 50 mg | 65.5% | AMARANTH/DAYBREAK-ALZ[1] |

| Aβ1-42 | 50 mg | 79% | Phase 1 (Japanese Subjects)[9] |

| sAPPβ | Not specified | Decreased | Phase 1 (Japanese Subjects)[9] |

Table 2: Reduction of Aβ in Plasma

| Biomarker | Dose of Lanabecestat | Mean Reduction (%) |

| Aβ1-40 | 5-750 mg (single dose) | >70%[1] |

| Aβ1-42 | 5-750 mg (single dose) | >70%[1] |

| Aβ40 and Aβ42 | Not specified | 70-80%[6] |

Signaling Pathway and Mechanism of Action

The mechanism of action of Lanabecestat is centered on the inhibition of BACE1, a key enzyme in the processing of Amyloid Precursor Protein (APP). The following diagram illustrates the APP processing pathways and the role of BACE1.

Experimental Protocols for Biomarker Measurement

The quantification of sAPPβ and Aβ peptides in CSF and plasma is typically performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Meso Scale Discovery (MSD) electrochemiluminescence assays.

General ELISA Protocol for Aβ42 Quantification

This protocol is a representative example based on commercially available kits like the INNOTEST β-AMYLOID(1-42).

-

Plate Preparation: A microtiter plate is pre-coated with a monoclonal antibody specific for the C-terminus of the Aβ42 peptide.

-

Sample and Standard Preparation: CSF or plasma samples, along with a series of calibrators of known Aβ42 concentrations, are prepared. Samples may require dilution with a provided assay buffer.

-

Incubation with Detection Antibody: Samples and standards are added to the wells, followed by the addition of a biotinylated monoclonal antibody that detects the N-terminus of Aβ. The plate is incubated to allow for the formation of a sandwich complex (capture antibody - Aβ42 - detection antibody).

-

Conjugate Addition: After washing to remove unbound materials, a streptavidin-peroxidase conjugate is added to the wells, which binds to the biotinylated detection antibody.

-

Substrate Reaction: Following another wash step, a substrate solution (e.g., TMB) is added. The peroxidase enzyme catalyzes a color change, the intensity of which is proportional to the amount of Aβ42 present.

-

Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of Aβ42 in the samples is determined by interpolating from the standard curve.

General MSD Protocol for sAPPβ and Aβ Multiplex Assay

MSD assays allow for the simultaneous measurement of multiple analytes in a single well.

-

Plate Preparation: Multi-well plates are pre-coated with capture antibodies for sAPPβ, Aβ40, and Aβ42 in distinct spots within each well.

-

Sample and Standard Incubation: Samples and calibrators are added to the wells and incubated.

-

Detection Antibody Addition: A cocktail of SULFO-TAG labeled detection antibodies for each analyte is added and incubated.

-

Washing: The wells are washed to remove unbound antibodies.

-

Reading: A read buffer is added, and the plate is read on an MSD instrument. An electrical stimulus causes the SULFO-TAG labels to emit light, and the intensity of the light from each spot is proportional to the concentration of the specific analyte.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for biomarker analysis and the logical relationship between Lanabecestat administration and the observed biomarker changes.

Conclusion

The target engagement biomarkers for Lanabecestat, sAPPβ and Aβ peptides, provided clear and quantifiable evidence of the drug's mechanism of action in clinical trials. The robust, dose-dependent reduction of these biomarkers in both CSF and plasma confirmed the effective inhibition of BACE1 by Lanabecestat. While the therapeutic did not ultimately demonstrate clinical efficacy in slowing cognitive decline, the biomarker strategy employed in its development serves as a valuable reference for future research in Alzheimer's disease and other neurodegenerative disorders. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug development.

References

- 1. mesoscale.com [mesoscale.com]

- 2. Diagnostic values of cerebrospinal fluid t-tau and Aβ42 using Meso Scale Discovery assays for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. intimakmur.co.id [intimakmur.co.id]

- 5. mesoscale.com [mesoscale.com]

- 6. msa.sm.ee [msa.sm.ee]

- 7. novamedline.com [novamedline.com]

- 8. mesoscale.com [mesoscale.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

Methodological & Application

Lanabecestat BACE1 Enzymatic Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[2][3] This cleavage is a critical step in the formation of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[4][5] As a key enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's disease.[2][4]

These application notes provide a detailed protocol for an in vitro BACE1 enzymatic assay using Lanabecestat. The described method is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common and reliable method for measuring BACE1 activity and inhibition.

Principle of the BACE1 FRET Assay

The BACE1 enzymatic assay described here utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, which suppresses its fluorescence. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the BACE1 enzymatic activity. The presence of an inhibitor like Lanabecestat will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.

Quantitative Data Summary

The inhibitory potency of Lanabecestat against BACE1 has been determined in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Notes |

| IC50 | 0.4 nM | In vitro BACE1 enzymatic assay.[6] |

| IC50 | 0.6 nM | In vitro BACE1 enzymatic assay.[7] |

| Ki | 0.4 nM | Inhibition constant for BACE1.[8] |

| Cellular Aβ40 Reduction EC50 | Not explicitly stated in the provided search results. | |

| In Vivo Aβ Reduction | Significant dose- and time-dependent reductions in plasma, CSF, and brain Aβ40 and Aβ42.[2][9] | Observed in mice, guinea pigs, and dogs.[2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of BACE1 in the amyloidogenic pathway and the general workflow of the enzymatic assay.

References

- 1. Lanabecestat | ALZFORUM [alzforum.org]

- 2. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 7. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lanabecestat | BACE | TargetMol [targetmol.com]

- 9. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of Aβ Production Using Lanabecestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site APP-cleaving enzyme 1 (BACE1). Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ levels. Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active BACE1 inhibitor that has been evaluated in clinical trials.[1][2][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of Lanabecestat in reducing the production of Aβ peptides, specifically Aβ40 and Aβ42.

Mechanism of Action

Lanabecestat is a small molecule inhibitor that targets the active site of BACE1, preventing the initial cleavage of APP.[2] By inhibiting BACE1, Lanabecestat effectively reduces the generation of the C99 fragment, a substrate for γ-secretase, which subsequently leads to a decrease in the production of both Aβ40 and Aβ42 peptides.[2] Lanabecestat exhibits high potency and a slow off-rate from the BACE1 enzyme.[4] The following diagram illustrates the amyloidogenic pathway and the inhibitory action of Lanabecestat.

References

- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanabecestat | ALZFORUM [alzforum.org]

- 3. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Dosing of Lanabecestat in Alzheimer's Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (also known as AZD3293 or LY3314814) is a potent and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[4] An accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease (AD). By inhibiting BACE1, Lanabecestat effectively reduces the levels of Aβ peptides.[1][2] Preclinical studies in various animal models, including transgenic mouse models of Alzheimer's disease, have demonstrated that Lanabecestat administration leads to a significant and dose-dependent reduction in Aβ levels in both the brain and plasma.[1][4] These application notes provide an overview of the in vivo dosing of Lanabecestat in commonly used Alzheimer's mouse models and detailed protocols for its administration and the subsequent analysis of its effects on Aβ pathology.

Data Presentation

The following tables summarize the quantitative data on the effects of Lanabecestat on Aβ levels in Alzheimer's mouse models.

| Mouse Model | Drug | Dose (mg/kg) | Route of Administration | Treatment Duration | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Plasma Aβ42 Reduction (%) | Reference |

| C57BL/6 | Lanabecestat | 30 | Oral Gavage | Single Dose | ~50% | ~50% | ~70% | ~70% | [4] |

| C57BL/6 | Lanabecestat | 100 | Oral Gavage | Single Dose | ~80% | ~80% | >80% | >80% | [4] |

| Mouse Model | Drug | Dose (mg/kg) | Route of Administration | Treatment Duration | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | sAPPβ Reduction (%) | Reference |

| Tg2576 (APP-Swe) | Lanabecestat | 10 | Oral Gavage | 2 weeks | 58% | 51% | 55% | [4] |

| Tg2576 (APP-Swe) | Lanabecestat | 30 | Oral Gavage | 2 weeks | 78% | 73% | 75% | [4] |

Signaling Pathway

Figure 1: Lanabecestat inhibits BACE1, blocking the amyloidogenic pathway.

Experimental Workflow

Figure 2: Experimental workflow for in vivo dosing of Lanabecestat.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Lanabecestat

Materials:

-

Lanabecestat (AZD3293) powder

-

Vehicle solution (e.g., 1% methylcellulose in sterile water)

-

Sterile water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal feeding needles (gavage needles), 20-22 gauge with a ball tip

-

Syringes (1 mL)

-

Alzheimer's disease mouse models (e.g., 5xFAD, APP/PS1)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. House animals under standard conditions with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Lanabecestat Formulation:

-

Calculate the required amount of Lanabecestat based on the desired dose and the number of animals.

-

Prepare the vehicle solution (e.g., 1% w/v methylcellulose in sterile water).

-

Weigh the Lanabecestat powder and suspend it in the vehicle solution to the final desired concentration (e.g., 1, 3, 10 mg/mL).

-

Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in the suspension of the compound.

-

Prepare a fresh suspension daily before administration.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.

-

Fill a 1 mL syringe with the appropriate volume of the Lanabecestat suspension or vehicle control. The typical dosing volume for mice is 5-10 mL/kg.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus to the pre-marked depth.

-

Slowly administer the suspension.

-

Carefully withdraw the gavage needle.

-

Monitor the mouse for any signs of distress after the procedure.

-

-

Dosing Schedule: Administer Lanabecestat or vehicle once daily for the desired treatment duration.

Protocol 2: Quantification of Brain Aβ Levels by ELISA

Materials:

-

Mouse brain tissue (hemisphere)

-

Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Tissue homogenizer (e.g., Dounce or mechanical homogenizer)

-

Microcentrifuge

-

Commercially available Aβ40 and Aβ42 ELISA kits (e.g., from Invitrogen, Millipore)

-

Microplate reader

Procedure:

-

Brain Tissue Homogenization:

-

Thaw the frozen brain hemisphere on ice.

-

Add ice-cold homogenization buffer (typically 5-10 volumes of the tissue weight).

-

Homogenize the tissue until no visible pieces remain.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant (soluble fraction).

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions provided with the specific Aβ ELISA kit.

-

Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided Aβ standards.

-

Calculate the concentration of Aβ40 and Aβ42 in the brain samples based on the standard curve.

-

Normalize the Aβ concentration to the total protein concentration of the brain homogenate.

-

Protocol 3: Immunohistochemical Staining of Aβ Plaques

Materials:

-

Mouse brain tissue (hemisphere), fixed in 4% paraformaldehyde and cryoprotected in sucrose.

-

Cryostat or vibratome

-

Microscope slides

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against Aβ (e.g., 6E10 or 4G8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Mounting medium

-

Microscope

Procedure:

-

Brain Sectioning:

-

Cut 30-40 µm thick coronal or sagittal sections of the fixed brain tissue using a cryostat or vibratome.

-

Collect the sections in PBS.

-

-

Immunohistochemistry:

-

Wash the free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by incubating in formic acid).

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Incubate the sections in blocking solution for at least 1 hour at room temperature.

-

Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.

-

Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash the sections and incubate with the ABC reagent for 1 hour.

-

Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antibody binding.

-

Wash the sections, mount them on microscope slides, and coverslip with mounting medium.

-

-

Image Analysis:

-

Acquire images of the stained brain sections using a brightfield microscope.

-

Quantify the Aβ plaque burden (e.g., percentage of area occupied by plaques) in specific brain regions (e.g., cortex and hippocampus) using image analysis software (e.g., ImageJ).

-

Conclusion

Lanabecestat has been demonstrated to be a potent BACE1 inhibitor that effectively reduces Aβ levels in preclinical Alzheimer's disease mouse models. The protocols outlined above provide a framework for researchers to conduct in vivo studies to further investigate the efficacy and mechanisms of Lanabecestat and other BACE1 inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for Alzheimer's disease.

References

- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. researchgate.net [researchgate.net]

- 4. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanabecestat: Application Notes and Protocols for In Vitro BACE1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and use of Lanabecestat (also known as AZD3293 or LY3314814) in in vitro experiments. Lanabecestat is a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3]

Overview and Mechanism of Action

Lanabecestat inhibits BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[4][5] BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that leads to the formation of Aβ plaques, a hallmark of Alzheimer's disease.[4][5] By inhibiting BACE1, Lanabecestat reduces the levels of Aβ peptides.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. BACE1 inhibition as a therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lanabecestat Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Lanabecestat (also known as AZD3293 or LY3314814), a potent and orally active BACE1 inhibitor.

Physicochemical Data

A summary of the key physicochemical properties of Lanabecestat is presented in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | LY3314814, AZD3293 | [1][2] |

| Molecular Formula | C₂₆H₂₈N₄O | [1][3] |

| Molecular Weight | 412.53 g/mol | [1][2][3] |

| CAS Number | 1383982-64-6 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Solubility in DMSO | ≥ 80 mg/mL (≥ 193.93 mM) | [1][3] |

| In Vivo Formulation | 3.3 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |

Experimental Protocols

Preparing a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Lanabecestat stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

Lanabecestat powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Protocol:

-

Equilibrate: Allow the vial of Lanabecestat powder to come to room temperature for at least 1 hour before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of Lanabecestat powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.125 mg of Lanabecestat (Molecular Weight = 412.53 g/mol ).

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed Lanabecestat. For a 10 mM solution, if you weighed 4.125 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[3][4]

-

Mixing: Vortex the solution until the Lanabecestat is completely dissolved. Sonication is recommended to aid dissolution if necessary.[1]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

-

Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][4]

Calculation for Stock Solution Preparation:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [4]

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 412.53 g/mol * 1000 mg/g = 4.125 mg

Preparation of Working Solutions

For cell-based assays, it is crucial to make serial dilutions of the DMSO stock solution in DMSO first before adding the final diluted sample to the aqueous buffer or cell culture medium. This helps to prevent the precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

For in vivo experiments, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is advised to prepare this working solution fresh on the day of use.[4]

Signaling Pathways and Experimental Workflows

Below is a diagram illustrating the workflow for preparing a Lanabecestat stock solution.

Caption: Workflow for Lanabecestat stock solution preparation.

References

Measuring Lanabecestat's Effect on Aβ40 and Aβ42 Levels: Application Notes and Protocols

Introduction